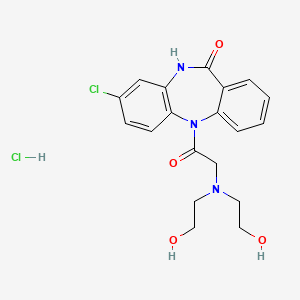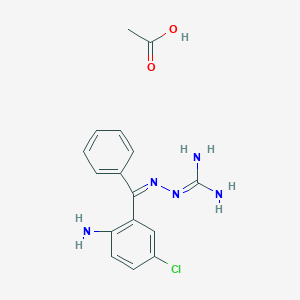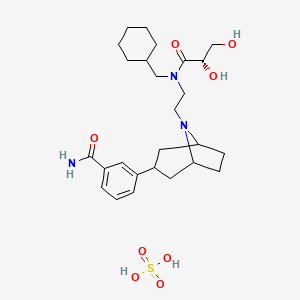![molecular formula C22H25NO3 B1665941 Acide 4-{[(5,5,8,8-tétraméthyl-5,6,7,8-tétrahydronaphtalén-2-yl)carbonyl]amino}benzoïque CAS No. 102121-60-8](/img/structure/B1665941.png)
Acide 4-{[(5,5,8,8-tétraméthyl-5,6,7,8-tétrahydronaphtalén-2-yl)carbonyl]amino}benzoïque
Vue d'ensemble
Description
Applications De Recherche Scientifique
Am 580 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cell differentiation and gene expression.
Medicine: Investigated for its potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new pharmaceuticals and as a component in cosmetic formulations
Mécanisme D'action
Target of Action
The primary target of this compound is the Retinoic Acid Receptor (RAR) . Specifically, it acts as a selective RARα agonist . RARs are nuclear receptors that regulate gene expression by binding to retinoic acid, a metabolite of vitamin A. They play crucial roles in cell growth, differentiation, and homeostasis .
Mode of Action
As an RARα agonist, this compound binds to the RARα receptor and activates it . This activation leads to a conformational change in the receptor, allowing it to bind to specific DNA sequences known as retinoic acid response elements (RAREs). The activated receptor-RARE complex then recruits other proteins to modulate the transcription of target genes .
Biochemical Pathways
The activation of RARα impacts several biochemical pathways. It primarily affects the retinoic acid signaling pathway, which is involved in a wide range of biological processes, including embryonic development, immune function, and cellular growth and differentiation . The downstream effects of this pathway activation can vary depending on the specific target genes and cellular context .
Result of Action
The activation of RARα by this compound can lead to various molecular and cellular effects, depending on the specific target genes involved. For example, it could promote cell differentiation, inhibit cell proliferation, or modulate immune responses . As an antineoplastic agent, it may inhibit the proliferation of neoplasms .
Analyse Biochimique
Biochemical Properties
As a selective RARα agonist, 4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid interacts with retinoic acid receptors, which are members of the nuclear receptor family of intracellular transcription factors . The nature of these interactions involves the compound binding to the receptor, leading to a conformational change that allows the receptor to regulate gene expression .
Cellular Effects
The cellular effects of 4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid are primarily related to its role as a RARα agonist . By binding to RARα, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid involves its binding to RARα . This binding interaction leads to a conformational change in the receptor, allowing it to bind to specific DNA sequences and regulate gene expression .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'Am 580 implique la réaction de l'acide 4-aminobenzoïque avec le chlorure de 5,6,7,8-tétrahydro-5,5,8,8-tétraméthyl-2-naphtalènecarboxylique. La réaction est généralement réalisée en présence d'une base telle que la triéthylamine dans un solvant organique comme le dichlorométhane. Le produit est ensuite purifié par chromatographie sur colonne .
Méthodes de production industrielle
La production industrielle de l'Am 580 suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs automatisés et de techniques de purification avancées garantit une qualité et une évolutivité constantes .
Analyse Des Réactions Chimiques
Types de réactions
L'Am 580 subit diverses réactions chimiques, notamment:
Oxydation: L'Am 580 peut être oxydé pour former les acides carboxyliques correspondants.
Réduction: Les réactions de réduction peuvent convertir l'Am 580 en ses alcools correspondants.
Substitution: L'Am 580 peut subir des réactions de substitution nucléophile, où le groupe amide peut être remplacé par d'autres nucléophiles.
Réactifs et conditions communs
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution: Les nucléophiles comme les amines et les alcools sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation: Acides carboxyliques.
Réduction: Alcools.
Substitution: Différents amides substitués.
Applications de la recherche scientifique
L'Am 580 a une large gamme d'applications de recherche scientifique:
Chimie: Utilisé comme réactif en synthèse organique et comme standard en chimie analytique.
Biologie: Employé dans les études de différenciation cellulaire et d'expression génique.
Médecine: Investigé pour son potentiel dans le traitement de maladies telles que le cancer et les maladies neurodégénératives.
Industrie: Utilisé dans le développement de nouveaux médicaments et comme composant dans les formulations cosmétiques
Mécanisme d'action
L'Am 580 exerce ses effets en se liant sélectivement au récepteur alpha de l'acide rétinoïque. Cette liaison active le récepteur, conduisant à la régulation de l'expression génique. Le récepteur activé interagit avec des séquences d'ADN spécifiques, favorisant la transcription des gènes cibles impliqués dans la différenciation cellulaire, la prolifération et l'apoptose .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide tout-trans-rétinoïque: Un autre analogue de l'acide rétinoïque avec une activité de récepteur plus large.
Acide 9-cis-rétinoïque: Se lie aux récepteurs de l'acide rétinoïque et aux récepteurs X rétinoïdes.
Acide 13-cis-rétinoïque: Principalement utilisé dans le traitement de l'acné sévère
Unicité
L'Am 580 est unique en raison de sa haute sélectivité pour le récepteur alpha de l'acide rétinoïque, ce qui le rend particulièrement utile dans les études axées sur ce récepteur spécifique. Son activité sélective permet des recherches et des applications thérapeutiques plus ciblées .
Propriétés
IUPAC Name |
4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-15(7-10-17(18)21)19(24)23-16-8-5-14(6-9-16)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKGOZKRMMLAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040758 | |
| Record name | AM580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102121-60-8 | |
| Record name | 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102121-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Am 580 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102121608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((5,6,7,8-TETRAHYDRO-5,5,8,8-TETRAMETHYL-2-NAPHTHALENYL)CARBOXAMIDO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ5S5G9ZFZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1665873.png)


![Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate](/img/structure/B1665877.png)


